molecular formula C14H7Cl2FN2 B1453323 4,7-Dichloro-2-(4-fluorophenyl)quinazoline CAS No. 885277-41-8

4,7-Dichloro-2-(4-fluorophenyl)quinazoline

Cat. No.: B1453323
CAS No.: 885277-41-8
M. Wt: 293.1 g/mol
InChI Key: RWGQLOFTQOEPGM-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl2FN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, and a fluorophenyl group at position 2 on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline can be achieved through various methods. One common approach involves the reaction of 2-amino-4,7-dichloroquinazoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . This method is advantageous as it avoids the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and environmentally benign protocols. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed as an efficient method for the synthesis of quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-(4-fluorophenyl)quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazoline derivatives with different functional groups at positions 4 and 7 .

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antiproliferative action against cancer cells by inhibiting key enzymes and signaling pathways involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-2-(4-fluorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile building block for the synthesis of novel compounds with improved pharmacological properties .

Biological Activity

4,7-Dichloro-2-(4-fluorophenyl)quinazoline is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}Cl2_2F\N
  • CAS Number : 885277-41-8

This compound features a quinazoline core substituted with two chlorine atoms and a fluorophenyl group, which influences its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to target:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR signaling is critical in many cancers, as it plays a significant role in tumor growth and metastasis.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : By inhibiting VEGFR, the compound may also disrupt angiogenesis, limiting tumor blood supply.

In Vitro Anti-Cancer Activity

A series of studies have evaluated the anti-cancer potential of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
HCT116 (Colon)1.50 - 5.86Induces apoptosis via cell cycle arrest at G1
MCF7 (Breast)4.42 - 6.39Inhibition of EGFR/VEGFR signaling
A549 (Lung)5.47 - 7.26Dual inhibition leading to reduced proliferation

The compound displayed comparable potency to sorafenib, a standard anti-cancer drug, indicating its potential as a therapeutic agent against multiple cancer types .

Apoptosis Induction

Flow cytometric analysis revealed that treatment with this compound resulted in significant apoptosis in HCT116 cells. The percentage of apoptotic cells increased dramatically from 2.15% in untreated controls to 46.53% following treatment with the compound .

Case Studies

  • Dual Inhibition Study : A study investigated the dual EGFR/VEGFR inhibitory effects of new quinazoline derivatives including this compound. The findings suggested that compounds with similar structures exhibited enhanced anti-tumor activity through combined pathway inhibition .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the active sites of both EGFR and VEGFR-2, suggesting a strong affinity and potential for therapeutic use .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, studies on related quinazoline derivatives suggest that modifications can enhance solubility and metabolic stability. Future research should focus on optimizing these parameters to improve bioavailability and reduce toxicity .

Properties

IUPAC Name

4,7-dichloro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-6-11-12(7-9)18-14(19-13(11)16)8-1-4-10(17)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGQLOFTQOEPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679739
Record name 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-41-8
Record name 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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